molecular formula C84H158O23 B1165811 [5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate CAS No. 102051-00-3

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate

Cat. No.: B1165811
CAS No.: 102051-00-3
M. Wt: 1536.1 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate is a compound that contains polymerized glycerin as its alcoholic component. The number “10” in its name refers to the average number of glycerin units. Trioleates are tri-esters of oleic acid, which means that polyglyceryl-10 trioleate is formed by the esterification of glycerin with oleic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate is synthesized through the polymerization of glycerin followed by esterification with oleic acid. The reaction typically involves heating glycerin with a catalyst to promote polymerization, followed by the addition of oleic acid to form the ester bonds .

Industrial Production Methods

In industrial settings, the production of polyglyceryl-10 trioleate involves large-scale polymerization reactors where glycerin is polymerized under controlled conditions. The polymerized glycerin is then reacted with oleic acid in the presence of a catalyst to produce the final product .

Chemical Reactions Analysis

Types of Reactions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of ester bonds between glycerin and oleic acid, while hydrolysis involves the breaking of these bonds in the presence of water .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate has a wide range of applications in scientific research due to its surfactant properties. It is used in:

Mechanism of Action

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the solubilization of hydrophobic compounds. This property is crucial in applications such as drug delivery, where it helps in the dispersion of drugs in aqueous solutions .

Comparison with Similar Compounds

Similar Compounds

  • Polyglyceryl-4 oleate
  • Polyglyceryl-6 dioleate
  • Polyglyceryl-10 stearate

Uniqueness

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate is unique due to its high number of glycerin units (10), which provides it with enhanced emulsifying and surfactant properties compared to similar compounds with fewer glycerin units. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .

Properties

IUPAC Name

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H158O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h25-30,69-78,85-99H,4-24,31-68H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWOBDQDPKAQH-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCC=CCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H158O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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